molecular formula C7H4F4N4 B6199967 4-(azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine CAS No. 2694744-68-6

4-(azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine

Cat. No.: B6199967
CAS No.: 2694744-68-6
M. Wt: 220.1
InChI Key:
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Description

4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique physicochemical properties . The presence of fluorine atoms in the structure enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with azidomethyl and trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis . Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong nucleophiles such as sodium azide or sodium hydride .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can produce nitro or nitrile derivatives, while reduction can yield primary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 4-(azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine involves its interaction with molecular targets through its azidomethyl and trifluoromethyl groups. These groups can form strong interactions with enzymes and receptors, modulating their activity. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules, which is useful in bioconjugation and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine is unique due to the combination of azidomethyl, fluoro, and trifluoromethyl groups on the pyridine ring. This combination imparts distinct physicochemical properties, such as enhanced stability, reactivity, and the ability to participate in a wide range of chemical reactions. These properties make it a valuable compound in various fields of scientific research and industrial applications .

Properties

CAS No.

2694744-68-6

Molecular Formula

C7H4F4N4

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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